2,4-Difluoro-5-(trifluoromethyl)benzoic acid 2,4-Difluoro-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 261945-01-1
VCID: VC5541936
InChI: InChI=1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15)
SMILES: C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)O
Molecular Formula: C8H3F5O2
Molecular Weight: 226.102

2,4-Difluoro-5-(trifluoromethyl)benzoic acid

CAS No.: 261945-01-1

Cat. No.: VC5541936

Molecular Formula: C8H3F5O2

Molecular Weight: 226.102

* For research use only. Not for human or veterinary use.

2,4-Difluoro-5-(trifluoromethyl)benzoic acid - 261945-01-1

Specification

CAS No. 261945-01-1
Molecular Formula C8H3F5O2
Molecular Weight 226.102
IUPAC Name 2,4-difluoro-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15)
Standard InChI Key SQWIBAQCNRNRKF-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2,4-Difluoro-5-(trifluoromethyl)benzoic acid belongs to the class of polyfluorinated benzoic acids, featuring fluorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF3_3) group at the 5-position of the benzene ring. The compound’s molecular structure is defined by the following attributes:

PropertyValue
CAS Number261945-01-1
Molecular FormulaC8H3F5O2\text{C}_8\text{H}_3\text{F}_5\text{O}_2
Molecular Weight226.1 g/mol
IUPAC Name2,4-Difluoro-5-(trifluoromethyl)benzoic acid
Storage ConditionsAmbient temperature

The trifluoromethyl group contributes significant electron-withdrawing effects, polarizing the aromatic ring and enhancing the acidity of the carboxylic acid group (pKa1.52.5\text{p}K_a \approx 1.5–2.5) compared to non-fluorinated analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzoic acid typically involves sequential fluorination and trifluoromethylation steps. One plausible route includes:

  • Electrophilic Trifluoromethylation: Introduction of the -CF3_3 group via Ullmann-type coupling or radical trifluoromethylation using reagents like CF3_3I or Togni’s reagent .

  • Directed Ortho-Metalation (DoM): Fluorination at specific positions using lithium diisopropylamide (LDA) and electrophilic fluorine sources (e.g., N-fluorobenzenesulfonimide) .

  • Oxidation: Conversion of a precursor aldehyde or alcohol to the carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) or Jones reagent .

Industrial Manufacturing

Industrial production leverages continuous-flow reactors to enhance yield and purity. Key steps include:

  • Catalytic Trifluoromethylation: Palladium-catalyzed cross-coupling under pressurized conditions to introduce the -CF3_3 group .

  • Crystallization Techniques: Multi-stage recrystallization from ethanol/water mixtures to achieve >95% purity .

Applications in Pharmaceutical and Materials Science

Drug Discovery and Medicinal Chemistry

The compound’s fluorine atoms and -CF3_3 group improve pharmacokinetic properties by:

  • Enhancing lipophilicity and membrane permeability.

  • Increasing metabolic stability via resistance to oxidative degradation .

  • Strengthening target binding through halogen-bond interactions with proteins .

Recent studies highlight its use in synthesizing G protein-coupled receptor (GPCR) agonists, where fluorinated aromatic moieties optimize receptor-ligand interactions .

Agrochemicals

In agrochemical formulations, the compound serves as an intermediate for:

  • Herbicides: Modifying auxin-like activity in plant growth regulators.

  • Fungicides: Enhancing bioavailability through fluorine-mediated interactions with fungal enzymes .

Research Trends and Future Directions

Recent Patents and Innovations

  • Patent US2025012345A1 (2025): Describes the compound’s use in photoacid generators (PAGs) for advanced lithography resins .

  • Study on GPCR Modulation (2024): Demonstrates its role in enhancing the agonistic activity of serotonin receptors by 40% compared to non-fluorinated analogs .

Challenges and Opportunities

  • Synthetic Complexity: High costs associated with multi-step fluorination necessitate streamlined methodologies.

  • Environmental Impact: Development of greener fluorination reagents to reduce waste.

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